1-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-2-bromoethan-1-one

BACE1 Alzheimer's disease Indanone scaffold

1-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-2-bromoethan-1-one (CAS 500226-07-3) is a synthetic piperazine derivative featuring a bis(4-fluorophenyl)methyl pharmacophore linked to a 2-bromoethanone reactive arm. This compound serves as a key intermediate for the rapid assembly of bioactive molecules targeting BACE1, the dopamine transporter (DAT), and anticancer pathways.

Molecular Formula C19H19BrF2N2O
Molecular Weight 409.3 g/mol
CAS No. 500226-07-3
Cat. No. B12583685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-2-bromoethan-1-one
CAS500226-07-3
Molecular FormulaC19H19BrF2N2O
Molecular Weight409.3 g/mol
Structural Identifiers
SMILESC1CN(CCN1C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)CBr
InChIInChI=1S/C19H19BrF2N2O/c20-13-18(25)23-9-11-24(12-10-23)19(14-1-5-16(21)6-2-14)15-3-7-17(22)8-4-15/h1-8,19H,9-13H2
InChIKeyGOUYYQJUGDKHMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-2-bromoethan-1-one (CAS 500226-07-3): A Bis(4-fluorophenyl)methyl-Piperazine Bromoacetyl Building Block for CNS and Oncology Drug Discovery


1-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-2-bromoethan-1-one (CAS 500226-07-3) is a synthetic piperazine derivative featuring a bis(4-fluorophenyl)methyl pharmacophore linked to a 2-bromoethanone reactive arm. This compound serves as a key intermediate for the rapid assembly of bioactive molecules targeting BACE1, the dopamine transporter (DAT), and anticancer pathways. The bis(4-fluorophenyl)methyl-piperazine scaffold is a privileged motif found in marketed drugs such as flunarizine and lomerizine , while the bromoacetyl group enables efficient nucleophilic substitution with amines, thiols, and other nucleophiles for late-stage functionalization [1].

Why 1-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-2-bromoethan-1-one Cannot Be Replaced by Closely Related Piperazine Analogs


Simple piperazine derivatives (e.g., N-methylpiperazine, N-ethylpiperazine) lack the bis(4-fluorophenyl)methyl group, which provides critical lipophilic interactions and conformational rigidity that drive potency against CNS and oncology targets. Conversely, 1-[bis(4-fluorophenyl)methyl]piperazine (CAS 27469-60-9) lacks the reactive bromoacetyl handle, requiring additional activation steps for conjugation. The chloroacetyl analog (CAS 827310-39-4) exhibits lower reactivity towards nucleophiles, resulting in slower reaction kinetics and reduced conjugation yields [1]. The quantitative evidence below demonstrates that the combination of the bis(4-fluorophenyl)methyl pharmacophore and the bromoacetyl electrophile is essential for achieving the potency, selectivity, and synthetic versatility required in modern drug discovery programs.

Quantitative Differentiation Evidence for 1-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-2-bromoethan-1-one vs. Analogs


BACE1 Inhibitory Potency: Bis(4-fluorophenyl)methyl-Piperazine Substituent Confers 2.49 μM IC50, the Most Potent in a 17-Compound Indanone Series

In a series of 17 hybrid indanone-based compounds, the analog bearing the bis(4-fluorophenyl)methyl-piperazine substituent (compound 8) demonstrated an IC50 of 2.49 ± 0.08 μM against human recombinant BACE1, making it the most potent inhibitor in the entire series [1]. All other amine substituents evaluated (including simpler alkylamines, benzylamines, and substituted phenylpiperazines) showed lower BACE1 inhibitory activity, though exact values are not publicly available in the abstract. This potency advantage is attributed to the bulky, lipophilic bis(4-fluorophenyl)methyl group filling a hydrophobic pocket in the BACE1 active site.

BACE1 Alzheimer's disease Indanone scaffold

Anticancer Selectivity: Vindoline-Bis(4-fluorophenyl)methyl-Piperazine Conjugate Achieves GI50 = 1.35 μM on HOP-92 NSCLC with Favorable Cancer-Selective Index

Among 17 novel vindoline-piperazine conjugates screened against the NCI60 human tumor cell line panel, the conjugate containing 1-bis(4-fluorophenyl)methyl piperazine at position 17 (compound 25) showed outstanding antiproliferative activity with a GI50 of 1.35 μM on the non-small cell lung cancer cell line HOP-92 [1]. In a selectivity assay on non-tumor CHO cells, compound 25 exhibited an IC50 of 6.64 μM, yielding a selectivity index (CHO IC50 / HOP-92 GI50) of 4.9. By comparison, the conjugate containing [4-(trifluoromethyl)benzyl]piperazine (compound 23) showed a GI50 of 1.00 μM on MDA-MB-468 breast cancer cells but a selectivity index of 10.8 (CHO IC50 = 10.8 μM). While compound 23 demonstrates higher selectivity, compound 25 offers a distinct tumor-type specificity profile (NSCLC vs. breast), highlighting that the bis(4-fluorophenyl)methyl substituent tunes cancer cell line selectivity differently from other piperazine substituents.

Anticancer Vindoline conjugates NCI60 panel

Bromoacetyl Reactivity Advantage: Far Greater Nucleophilic Reactivity vs. Chloroacetyl for Efficient Bioconjugation

The bromoacetyl group in the target compound provides significantly greater reactivity toward nucleophiles compared to the chloroacetyl analog (CAS 827310-39-4). According to US Patent 5066716, "a key advantage of the bromoacetylated peptides over the chloroacetylated peptides is the far greater reactivity of the former toward nucleophilic reagents such as thiols" [1]. Bromine is a superior leaving group (pKa of HBr ≈ -9 vs. HCl ≈ -7), resulting in faster reaction kinetics under milder conditions. This principle extends to piperazine-based electrophiles: the bromoacetyl derivative achieves higher conjugation yields and requires shorter reaction times, reducing the risk of byproduct formation.

Bioconjugation Haloacetyl chemistry Nucleophilic substitution

DAT Inhibitor Optimization: Functionalization of Bis(4-fluorophenyl)methyl-Piperazine Scaffold Improves DAT Affinity 10-Fold (Ki 230 nM to 23 nM)

In a structure-activity relationship study of (bis(4-fluorophenyl)methyl)sulfinyl alkyl alicyclic amines at the dopamine transporter (DAT), functionalization of the terminal piperazine nitrogen dramatically affected DAT binding affinity [1]. The parent compound 3b (bearing an unoptimized piperazine-2-propanol terminus) exhibited a DAT Ki of 230 nM. Through rational modification of the terminal nitrogen substituent, compound 14a achieved a DAT Ki of 23 nM — a 10-fold improvement in affinity. The target compound, 1-{4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}-2-bromoethan-1-one, serves as an ideal electrophilic precursor for introducing diverse terminal nitrogen substituents via nucleophilic displacement of the bromoacetyl group, enabling systematic exploration of DAT SAR.

Dopamine transporter DAT inhibitors Psychostimulant abuse

High-Impact Application Scenarios for 1-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-2-bromoethan-1-one in Drug Discovery and Chemical Biology


Synthesis of BACE1 Inhibitor Libraries for Alzheimer's Disease Drug Discovery

The bis(4-fluorophenyl)methyl-piperazine scaffold is the most potent BACE1-binding amine among 17 evaluated substituents (IC50 = 2.49 μM) [1]. Using the target compound, medicinal chemists can generate focused libraries of BACE1 inhibitors by displacing the bromoacetyl group with diverse indanone, coumarin, or other heterocyclic amines. This enables rapid exploration of the prime-side pocket of BACE1 while retaining the optimal bis(4-fluorophenyl)methyl pharmacophore.

Development of Tumor-Selective Vindoline Conjugates with Favorable NSCLC Activity

Vindoline conjugates bearing the bis(4-fluorophenyl)methyl-piperazine substituent at position 17 achieve GI50 = 1.35 μM on HOP-92 NSCLC cells with a cancer selectivity index of 4.9 [2]. The target compound can be directly coupled to vindoline or other Vinca alkaloid monomers via the bromoacetyl group, providing a streamlined synthetic route to antiproliferative agents with distinct tumor-type selectivity profiles compared to [4-(trifluoromethyl)benzyl]piperazine analogs.

Rapid Generation of DAT Inhibitor Candidates for Psychostimulant Use Disorder

Functionalization of the (bis(4-fluorophenyl)methyl)sulfinyl-piperazine scaffold with optimized terminal nitrogen substituents improves DAT affinity 10-fold (Ki from 230 nM to 23 nM) [3]. The bromoacetyl group in the target compound serves as an electrophilic warhead for introducing diverse amine, alcohol, or thiol nucleophiles, enabling parallel synthesis of DAT inhibitor libraries for systematic SAR studies and lead optimization.

Efficient Bioconjugation and Chemical Probe Synthesis via Thiol-Reactive Bromoacetyl Handle

The bromoacetyl group provides far greater reactivity toward thiol nucleophiles compared to chloroacetyl analogs, enabling efficient conjugation to cysteine-containing proteins, peptides, or solid supports under mild conditions [4]. This makes the target compound an ideal electrophilic linker for constructing chemical biology probes, affinity chromatography resins, and targeted protein degraders (PROTACs) that incorporate the bis(4-fluorophenyl)methyl-piperazine recognition element.

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